molecular formula C18H15ClN4O2 B2580046 1-(3-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008089-40-4

1-(3-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No. B2580046
CAS RN: 1008089-40-4
M. Wt: 354.79
InChI Key: BGRJEFLTMICTST-UHFFFAOYSA-N
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Description

Triazoles are a family of five-membered rings that contain three nitrogen atoms and two double bonds . They are planar and aromatic . The four triazole isomers (1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 2H-1,2,4-) differ by the arrangement of the nitrogen atoms and the locations of their three hydrogen atoms .


Synthesis Analysis

A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Molecular Structure Analysis

All of the triazoles are planar and aromatic . In aqueous solution, 1H-1,2,3-Triazole tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .


Chemical Reactions Analysis

The tris(1,2,3-triazol-4-yl)methane framework offers a highly versatile architecture for ligand design . The homoleptic complexes all adopt a low-spin d6 configuration and exhibit reversible M(II)/M(III) processes (+0.35 to +0.72 V vs. Fc/Fc+) .


Physical And Chemical Properties Analysis

1H-1,2,3-Triazole, like all triazoles, is highly soluble in water . In aqueous solution, it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .

Scientific Research Applications

Oxidation Reactions

The compound's framework is related to structures that have been utilized as effective oxidizing agents. For instance, derivatives of 1,2,4-triazole have been employed for the oxidation of pyrazolines to pyrazoles under mild conditions, showcasing their utility in organic synthesis (Zolfigol et al., 2006).

Anti-protozoal Activity

Compounds containing the 1,2,4-triazole moiety have demonstrated significant anti-protozoal and anti-cancer activities. A specific study highlighted the synthesis and in vitro evaluation of novel dihydropyrrolo[3,4-d][1,2,3]triazoles for their potential as anti-protozoal agents, indicating the compound's relevance in developing new therapeutic agents (Dürüst et al., 2012).

Antimicrobial and Anticancer Applications

Research has shown that 1,2,4-triazole derivatives possess antimicrobial activities, with some novel compounds exhibiting good to moderate activities against various microorganisms. This property makes them candidates for antimicrobial drug development (Bektaş et al., 2007). Additionally, maleimide triazole hybrid compounds have been synthesized and evaluated for their antimicrobial and anticancer activities, further highlighting the compound's potential in medicinal chemistry (Salameh et al., 2020).

Material Science Applications

The compound's related structures have been utilized in the synthesis of new materials, such as copolymers via Diels-Alder and ene reactions with bis-triazolinediones. These applications demonstrate the compound's utility in developing new materials with potential industrial applications (Mallakpour & Butler, 1985).

Safety and Hazards

The safety and hazards of specific triazoles can vary, but in general, they may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The tris(1,2,3-triazol-4-yl)methane framework offers a highly versatile architecture for ligand design, yet the coordination chemistry of this class of ligand remains largely unexplored . Future research could focus on exploring this coordination chemistry further .

properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c1-11-5-7-14(8-6-11)23-17(24)15-16(18(23)25)22(21-20-15)10-12-3-2-4-13(19)9-12/h2-9,15-16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRJEFLTMICTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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